Defosfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical name is N,N-Bis(2-chloroethyl)-N’-(3-hydroxypropyl)phosphorodiamidic acid 2-chloroethyl ester .
- The molecular formula is C₉H₂₀Cl₃N₂O₃P , and its molecular weight is 341.60 g/mol .
- It exists as an oily liquid , with a specific gravity of 1.3675 . It is practically insoluble in water but soluble in organic solvents .
Defosfamide: (CAS Registry Number: 3733-81-1) is an antineoplastic compound.
Preparation Methods
- Industrial production methods may vary, but this compound is typically prepared in specialized facilities.
Chemical Reactions Analysis
- Common reagents include chloroethylating agents and phosphorodiamidic acids .
- Major products formed from these reactions are derivatives of phosphorodiamidic acids .
Defosfamide: can undergo several reactions, including , , and .
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a model compound for related reactions.
Biology: Investigations explore its effects on cellular processes and potential toxicity.
Medicine: It has been evaluated as an antineoplastic agent in clinical trials.
Industry: Its industrial applications may include chemical synthesis or as a precursor for other compounds.
Mechanism of Action
- It targets cancer cells, disrupting their growth and division.
- The exact molecular pathways involved are still under investigation.
Defosfamide: exerts its effects by interfering with DNA and RNA synthesis.
Comparison with Similar Compounds
- Similar compounds include ifosfamide , cyclophosphamide , and trofosfamide .
Defosfamide: is unique due to its specific phosphorodiamidic structure.
Properties
CAS No. |
3733-81-1 |
---|---|
Molecular Formula |
C9H20Cl3N2O3P |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
3-[[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]amino]propan-1-ol |
InChI |
InChI=1S/C9H20Cl3N2O3P/c10-2-6-14(7-3-11)18(16,17-9-4-12)13-5-1-8-15/h15H,1-9H2,(H,13,16) |
InChI Key |
FQWNGSKQHPNIQG-UHFFFAOYSA-N |
SMILES |
C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO |
Canonical SMILES |
C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO |
Key on ui other cas no. |
3733-81-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.